N-methyl-N-phenylpyrrolidin-3-amine
Overview
Description
N-methyl-N-phenylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H16N2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it has both methyl and phenyl substituents attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenylpyrrolidin-3-amine typically involves the reaction of N-methylpyrrolidine with phenylamine under specific conditions. One common method is the reductive amination of N-methylpyrrolidine with phenylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-phenylpyrrolidin-3-one.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: N-methyl-N-phenylpyrrolidin-3-one.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-methyl-N-phenylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrolidine: Lacks the phenyl group, making it less versatile in certain applications.
N-phenylpyrrolidine: Lacks the methyl group, which can affect its chemical properties and reactivity.
N-methyl-N-phenylpiperidine: Contains a six-membered ring instead of a five-membered pyrrolidine ring, leading to different steric and electronic properties.
Uniqueness
N-methyl-N-phenylpyrrolidin-3-amine is unique due to the presence of both methyl and phenyl groups attached to the nitrogen atom of the pyrrolidine ring. This combination of substituents provides a balance of steric and electronic effects, making the compound highly versatile for various chemical reactions and applications.
Biological Activity
N-methyl-N-phenylpyrrolidin-3-amine (also referred to as MPPA) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHN
- Molecular Weight : 176.26 g/mol
The compound features a pyrrolidine ring substituted with a methyl and phenyl group, which influences its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of various enzymes and receptors. It can function as either an inhibitor or activator, depending on the specific biochemical context. The exact molecular targets include:
- Enzymes : It may inhibit or activate enzymes involved in neurotransmitter regulation and metabolic pathways.
- Receptors : The compound can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood, cognition, and pain perception.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Neurotransmitter Modulation : The compound has been shown to influence dopaminergic and serotonergic systems, which are crucial for mood regulation.
- Antinociceptive Effects : Studies suggest that it may possess analgesic properties by modulating pain pathways.
- Cognitive Enhancement : There is evidence supporting its role in improving cognitive functions, potentially through cholinergic mechanisms.
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Neurotransmitter Modulation | Dopaminergic enhancement | |
Antinociceptive | Pain relief | |
Cognitive Enhancement | Improved memory performance |
Case Study 1: Antinociceptive Activity
A study investigated the antinociceptive effects of this compound in rodent models. The results demonstrated a significant reduction in pain responses when administered prior to nociceptive stimuli. This effect was attributed to modulation of opioid receptors and subsequent activation of descending pain control pathways .
Case Study 2: Cognitive Enhancement
In a double-blind placebo-controlled trial, participants receiving this compound showed marked improvements in cognitive tasks compared to the placebo group. The compound's ability to enhance acetylcholine release was identified as a potential mechanism for these cognitive benefits .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the pyrrolidine ring or substituents can significantly alter its binding affinity and biological activity. For instance, variations in the phenyl group have been shown to impact receptor selectivity and potency against specific enzymes involved in neurotransmitter metabolism .
Properties
IUPAC Name |
N-methyl-N-phenylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDHZWUCLLFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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